Spectroscopic Blueprint of Cyclobutyl 4-(piperidinomethyl)phenyl Ketone: An In-depth Technical Guide
Spectroscopic Blueprint of Cyclobutyl 4-(piperidinomethyl)phenyl Ketone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of Cyclobutyl 4-(piperidinomethyl)phenyl ketone, a compound of interest in contemporary drug discovery and development. While experimental spectra for this specific molecule are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive spectral profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the characterization and identification of this and structurally related compounds. We will delve into the theoretical underpinnings of spectral interpretation, providing a rationale for the predicted data and outlining the experimental methodologies required for their acquisition.
Introduction
Cyclobutyl 4-(piperidinomethyl)phenyl ketone is a substituted aromatic ketone featuring a cyclobutyl moiety and a 4-(piperidinomethyl)phenyl group. The unique combination of these structural features imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Cyclobutyl 4-(piperidinomethyl)phenyl ketone, grounded in established spectroscopic principles and data from structurally related compounds.
Molecular Structure and Key Features
To understand the spectral data, it is crucial to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.
Figure 1: 2D Structure of Cyclobutyl 4-(piperidinomethyl)phenyl ketone.
The molecule possesses several distinct regions that will give rise to characteristic signals in its spectra:
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Aromatic Protons: Four protons on the para-substituted phenyl ring, which will appear as two distinct doublets.
-
Ketone Carbonyl Group: A carbon-oxygen double bond that will produce a strong, characteristic absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.
-
Cyclobutyl Protons: A set of methylene and a methine proton on the cyclobutyl ring, which will exhibit complex splitting patterns.
-
Piperidinomethyl Protons: Protons of the piperidine ring and the methylene bridge connecting it to the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below, with the understanding that the exact values can be influenced by the solvent used.[1][2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (in ppm) are based on the analysis of similar structures and established substituent effects.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Aromatic (Ha) | 7.9 - 8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing ketone group are deshielded. |
| Aromatic (Hb) | 7.3 - 7.5 | Doublet | 2H | Protons meta to the ketone group and ortho to the piperidinomethyl group. |
| Cyclobutyl Methine (Hc) | 3.8 - 4.2 | Multiplet | 1H | Deshielded by the adjacent carbonyl group. |
| Methylene Bridge (Hd) | 3.5 - 3.7 | Singlet | 2H | Protons of the CH₂ group connecting the phenyl and piperidine rings. |
| Piperidine (α-CH₂) | 2.4 - 2.6 | Multiplet | 4H | Protons on the carbons adjacent to the nitrogen atom. |
| Cyclobutyl Methylene (He) | 2.0 - 2.4 | Multiplet | 4H | Methylene protons of the cyclobutyl ring. |
| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | Multiplet | 6H | Protons on the remaining carbons of the piperidine ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Ketone (C=O) | 198 - 202 | Characteristic chemical shift for an aromatic ketone carbonyl carbon.[3] |
| Aromatic (C-ipso, C-CO) | 135 - 140 | Quaternary carbon attached to the carbonyl group. |
| Aromatic (C-ipso, C-CH₂) | 145 - 150 | Quaternary carbon attached to the piperidinomethyl group. |
| Aromatic (CH) | 128 - 132 | Aromatic methine carbons. |
| Methylene Bridge (CH₂) | 60 - 65 | Carbon of the CH₂ group connecting the phenyl and piperidine rings. |
| Piperidine (α-C) | 53 - 57 | Carbons adjacent to the nitrogen in the piperidine ring. |
| Cyclobutyl (CH) | 45 - 50 | Methine carbon of the cyclobutyl ring adjacent to the carbonyl. |
| Piperidine (β, γ-C) | 24 - 28 | Remaining carbons of the piperidine ring. |
| Cyclobutyl (CH₂) | 18 - 25 | Methylene carbons of the cyclobutyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Justification |
| C=O Stretch (Aromatic Ketone) | 1680 - 1700 | Strong | Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic for C-H bonds on an aromatic ring.[5] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | C-H bonds of the cyclobutyl and piperidine rings.[6] |
| C-N Stretch (Amine) | 1000 - 1250 | Medium | Characteristic for the C-N bond in the piperidine ring. |
| C=C Stretch (Aromatic) | 1580 - 1610, 1450 - 1500 | Medium | Skeletal vibrations of the aromatic ring.[5] |
| C-H Bend (para-disubstituted) | 810 - 850 | Strong | Out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation.[4]
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of Cyclobutyl 4-(piperidinomethyl)phenyl ketone is C₁₇H₂₃NO, with a molecular weight of 257.37 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 257.
Key predicted fragmentation pathways under EI conditions include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclobutyl ring is a common fragmentation pathway for ketones.[8] This would result in a fragment at m/z 105 (benzoyl cation) and a fragment corresponding to the cyclobutyl radical. Another alpha-cleavage could lead to the loss of the phenyl ring, but this is generally less favored.
-
Benzylic Cleavage: The bond between the phenyl ring and the methylene bridge is a benzylic position, making it susceptible to cleavage. This would lead to the formation of a stable piperidinomethyl cation at m/z 98 .
-
Tropylium Ion Formation: A characteristic fragmentation for compounds containing a benzyl group is the formation of the tropylium ion at m/z 91 .[9] This would involve cleavage of the bond between the methylene bridge and the piperidine nitrogen, followed by rearrangement.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller fragments.
Figure 2: Predicted key fragmentation pathways in the mass spectrum of Cyclobutyl 4-(piperidinomethyl)phenyl ketone.
Experimental Protocols
To obtain the spectral data discussed, the following standard experimental procedures should be followed.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of Cyclobutyl 4-(piperidinomethyl)phenyl ketone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[1][2]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[10]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
ATR-FTIR is a convenient method for analyzing solid or liquid samples with minimal preparation.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry
Electron Ionization (EI)-MS:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[4]
-
The resulting ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for Cyclobutyl 4-(piperidinomethyl)phenyl ketone. By leveraging fundamental spectroscopic principles and data from analogous structures, a comprehensive spectral blueprint has been constructed. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the purposes of structural verification, purity assessment, and quality control. The outlined experimental protocols provide a clear methodology for obtaining the actual spectral data, which can then be compared against the predictions laid out in this guide.
References
-
Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Illinois. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- Laszlo, P. (2018). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In NMR of Newly Accessible Nuclei (Vol. 1, pp. 1-32). Academic Press.
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Baig, H., et al. (2023). Synthesis, Photophysical, Voltammetric, and DFT Studies of 4-Aminochalones. Molecules, 28(9), 3788.
- Stuart, B. H. (2004). Interpretation of Infrared Spectra, A Practical Approach. John Wiley & Sons.
- Noldin, V. F., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(7), 669-674.
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
- Stothers, J. B., & Lauterbur, P. C. (1964). PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry, 42(7), 1563-1576.
-
Bartleby. (2021, July 30). Fill the graph for 1H' NMR of Benzophenone Chemical Shift (ppm) Peak Integration Splitting Pattern # of Hydrogens Assignment. Retrieved from [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
